

# 2-Iodobenzaldehyde: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Iodobenzaldehyde**

Cat. No.: **B048337**

[Get Quote](#)

CAS Number: 26260-02-6

This technical guide provides an in-depth overview of **2-Iodobenzaldehyde**, a key organic intermediate utilized in a wide array of synthetic applications, particularly in the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, synthesis protocols, reactivity, and applications, with a focus on providing practical information for researchers and scientists.

## Core Properties and Safety Information

**2-Iodobenzaldehyde** is a light-sensitive, low-melting crystalline solid.[\[1\]](#)[\[2\]](#) Proper storage at 2-8°C in an inert atmosphere is recommended to maintain its stability and reactivity.[\[3\]](#)[\[4\]](#)

## Physicochemical Properties

The key physical and chemical properties of **2-Iodobenzaldehyde** are summarized in the table below for easy reference.

| Property            | Value                                                       | Source(s)                                                   |
|---------------------|-------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number          | 26260-02-6                                                  | <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Formula   | C <sub>7</sub> H <sub>5</sub> IO                            | <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Weight    | 232.02 g/mol                                                | <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Appearance          | White to light beige low melting crystalline mass or powder | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Melting Point       | 36-39 °C                                                    | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Boiling Point       | 129 °C at 14 mmHg                                           | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Density             | 1.8576 g/cm <sup>3</sup> (estimate)                         | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Solubility          | Soluble in Methanol                                         | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Storage Temperature | 2-8°C                                                       | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Refractive Index    | 1.668                                                       | <a href="#">[2]</a>                                         |

## Safety and Hazard Data

**2-Iodobenzaldehyde** is classified as an irritant and may cause skin, eye, and respiratory irritation.[\[5\]](#)[\[7\]](#) Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling this compound.[\[3\]](#)[\[7\]](#)

| Hazard Statement                 | Code |
|----------------------------------|------|
| Causes skin irritation           | H315 |
| Causes serious eye irritation    | H319 |
| May cause respiratory irritation | H335 |

Data sourced from multiple references.[\[3\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)

## Synthesis and Experimental Protocols

**2-Iodobenzaldehyde** serves as a crucial building block in organic synthesis. It is typically prepared from the oxidation of 2-iodobenzyl alcohol. Below are detailed protocols for two common synthetic methods.

## Protocol 1: Manganese Dioxide Oxidation

This method provides a straightforward route to **2-Iodobenzaldehyde** with good yields.[2][9]

Methodology:

- Dissolve 2-iodobenzyl alcohol (4g, 17.09 mmol) in 85 mL of dichloromethane in a round-bottom flask.
- Add manganese dioxide (14.86g, 170.92 mmol) to the solution.
- Stir the reaction mixture under reflux. Monitor the reaction progress using an appropriate technique (e.g., TLC).
- Upon completion, cool the mixture to room temperature.
- Filter the reaction mixture through diatomaceous earth to remove the manganese dioxide.
- Concentrate the filtrate under reduced pressure to yield **2-Iodobenzaldehyde**.
- The expected yield is typically between 75-90%.[2][9]

## Protocol 2: Swern Oxidation

The Swern oxidation offers a high-yield alternative, particularly suitable for sensitive substrates. [9]

Methodology:

- In a flask, stir a solution of oxalyl chloride (16.3g, 128 mmol) in 225 mL of dichloromethane at -60°C.
- Slowly add a solution of dimethyl sulfoxide (21.7g, 278 mmol) in 50 mL of dichloromethane.

- After 10 minutes, slowly add a solution of 2-iodobenzyl alcohol (25.0g, 107 mmol) in 50 mL of dichloromethane.
- Stir for 15 minutes, then add triethylamine (54.0g, 534 mmol).
- Continue stirring at -60°C for another 15 minutes before allowing the mixture to warm to room temperature.
- Add 300 mL of water and perform a phase separation.
- Extract the aqueous phase three times with 250 mL of dichloromethane.
- Combine the organic phases and wash with 500 mL of 3N HCl solution, followed by a saturated NaHCO<sub>3</sub> solution.
- Dry the organic phase with Na<sub>2</sub>SO<sub>4</sub> and remove the solvent under vacuum.
- Purify the residue by column chromatography (silica gel, petroleum ether: ethyl acetate = 3:1) to obtain **2-Iodobenzaldehyde** as a pale yellow oil.
- The expected yield is approximately 99%.<sup>[9]</sup>

## Reactivity and Applications in Drug Development

The reactivity of the iodo- and aldehyde functional groups makes **2-Iodobenzaldehyde** a versatile precursor for a variety of complex molecules, particularly heterocyclic compounds with potential biological activity.<sup>[3]</sup>

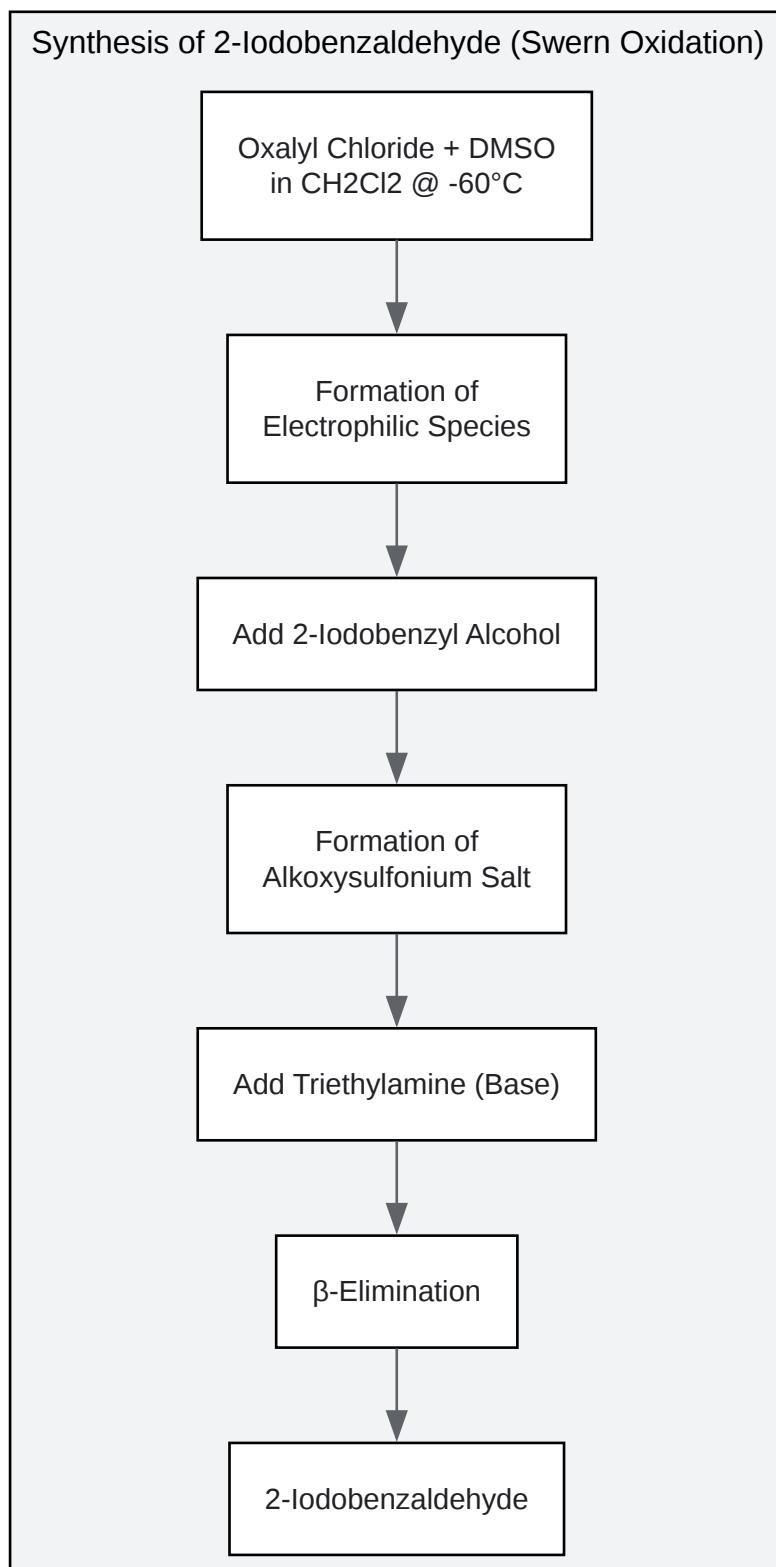
## Key Reactions

Suzuki-Miyaura Coupling: The carbon-iodine bond is highly reactive towards palladium-catalyzed cross-coupling reactions. The Suzuki coupling enables the formation of a carbon-carbon bond between **2-Iodobenzaldehyde** and an organoboron compound, leading to the synthesis of biaryl structures.<sup>[10][11]</sup> These structures are prevalent in many pharmaceutical compounds.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between **2-Iodobenzaldehyde** and a terminal alkyne, catalyzed by palladium and copper(I) complexes.

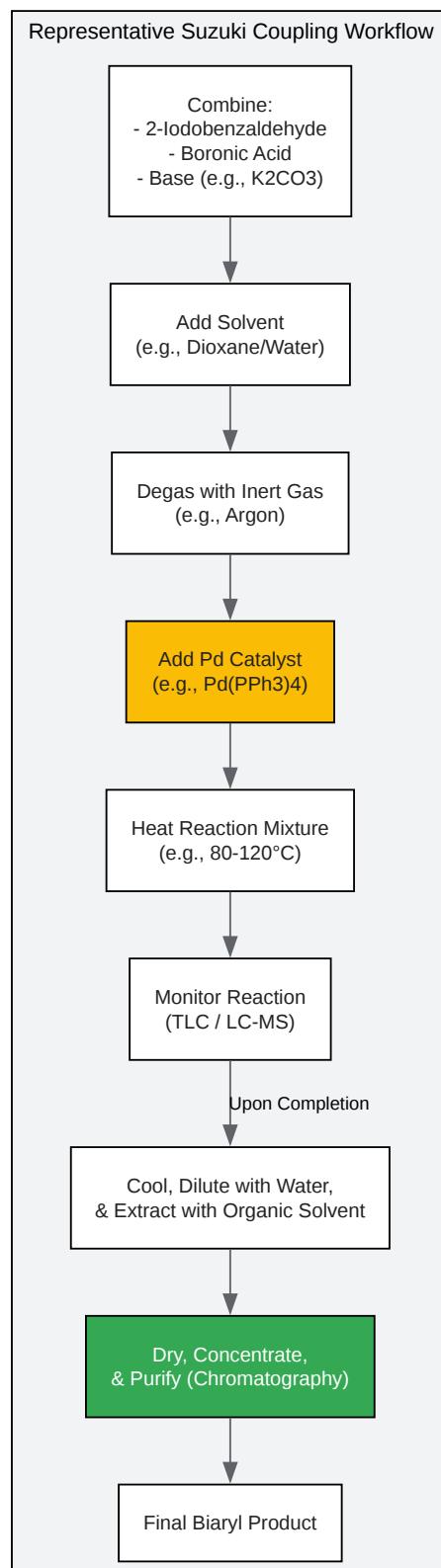
[6][12] This is a powerful method for introducing alkynyl moieties into molecules, a common strategy in medicinal chemistry to enhance binding affinity or serve as a handle for further functionalization.[6]

Derivatives of **2-Iodobenzaldehyde** are used in the synthesis of:


- Indolo[1,2-a]quinazolines: These compounds have shown potential as antimicrobial and antiviral agents.[1]
- 2,3-diaryl-1-indenones: Investigated for various pharmacological activities.
- Baylis-Hillman adducts: Versatile intermediates for further synthetic transformations.

## Role in Signaling Pathways

The development of novel therapeutics often targets specific cellular signaling pathways. Quinazoline derivatives, which can be synthesized from **2-Iodobenzaldehyde** precursors, are a prominent class of compounds in drug discovery.[7] Notably, certain 3-aryl-1H-indazole derivatives, accessible through Suzuki couplings, have been investigated as kinase inhibitors targeting the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.[10]


## Experimental Workflow Visualization

The following diagrams illustrate the logical flow of common experimental procedures involving **2-Iodobenzaldehyde**.



[Click to download full resolution via product page](#)

Diagram 1: Swern Oxidation Workflow for Synthesis



[Click to download full resolution via product page](#)

Diagram 2: Suzuki Coupling Experimental Workflow

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. 2-Iodobenzaldehyde | C7H5IO | CID 643439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of indolo [1,2-a]quinoxalines via a Pd-catalyzed regioselective C-H olefination/cyclization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Iodobenzaldehyde | 26260-02-6 | FI13825 | Biosynth [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [2-Iodobenzaldehyde: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048337#2-iodobenzaldehyde-cas-number-and-properties>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)